(R)-2-(1-methylpyrrolidin-2-yl)ethanol

Chiral purity Quality control Pharmaceutical intermediate

(R)-2-(1-Methylpyrrolidin-2-yl)ethanol is the essential (R)-enantiomer chiral building block for clemastine (first-generation antihistamine). Substitution with the (S)-enantiomer or racemate is not permissible—stereochemical configuration directly governs pharmacological efficacy. This privileged pyrrolidine scaffold also enables enantioselective catalytic ligands achieving up to 99% ee, with high aqueous solubility (315 g/L) facilitating green solvent reactions. A validated 82% synthetic yield ensures reliable analog generation. Procure the correct enantiomer with verified purity to maintain stereochemical integrity.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 60307-26-8
Cat. No. B1588649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(1-methylpyrrolidin-2-yl)ethanol
CAS60307-26-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCN1CCCC1CCO
InChIInChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3/t7-/m1/s1
InChIKeyFYVMBPXFPFAECB-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(1-Methylpyrrolidin-2-yl)ethanol CAS 60307-26-8: Chiral β-Amino Alcohol Procurement and Technical Baseline


(R)-2-(1-Methylpyrrolidin-2-yl)ethanol (CAS 60307-26-8), also known as (2R)-1-Methyl-2-pyrrolidineethanol, is a chiral β-amino alcohol with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . This compound features a pyrrolidine ring (a saturated five-membered nitrogen-containing heterocycle) with an N-methyl group and an (R)-configured 2-hydroxyethyl substituent, conferring specific stereochemical properties that are fundamental to its function in asymmetric synthesis and pharmaceutical intermediate applications [1]. Its commercial availability typically ranges from 95% to 98% purity from reputable chemical suppliers .

Why (R)-2-(1-Methylpyrrolidin-2-yl)ethanol Cannot Be Readily Substituted by Its Enantiomer or Racemate in Asymmetric Applications


In applications where chirality governs biological activity or stereochemical outcome, substituting (R)-2-(1-methylpyrrolidin-2-yl)ethanol with its (S)-enantiomer (CAS 61810-78-4) or the racemic mixture (CAS 67004-64-2) is not permissible. The (R)-enantiomer serves as the essential chiral building block for first-generation antihistamine drugs such as clemastine, where stereochemical configuration directly determines pharmacological efficacy [1]. Furthermore, in catalytic asymmetric synthesis, the chirality of the ligand or auxiliary dictates the absolute configuration of the product; use of the incorrect enantiomer yields the opposite product configuration or reduced enantiomeric excess, rendering the synthetic route invalid for producing enantioenriched target molecules .

(R)-2-(1-Methylpyrrolidin-2-yl)ethanol: Quantified Differentiation Evidence for Scientific Selection


Commercial Purity Advantage: 98% (R)-Enantiomer vs. 95% Generic Specification

Multiple vendors list (R)-2-(1-methylpyrrolidin-2-yl)ethanol (CAS 60307-26-8) with a minimum purity specification of 98% . In contrast, several suppliers offer the generic compound under broader CAS numbers (e.g., 67004-64-2 for the racemate) with unspecified stereochemistry and lower purity specifications, often around 95% . The higher purity specification of the (R)-enantiomer reduces the presence of undefined impurities and the opposite (S)-enantiomer, which is critical for applications requiring strict stereochemical fidelity.

Chiral purity Quality control Pharmaceutical intermediate Enantiomeric excess

Synthetic Accessibility: Validated 82% Yield for (R)-Enantiomer via LAH Reduction

A documented synthetic protocol for (R)-2-(1-methylpyrrolidin-2-yl)ethanol reports an isolated yield of 82% via lithium aluminum hydride (LAH) reduction of (R)-2-carboxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester in 1,4-dioxane under controlled temperature conditions (0°C to reflux) . While no direct comparative yield data for the (S)-enantiomer under identical conditions is available in the same source, this yield establishes a reproducible benchmark for procuring the (R)-enantiomer via a robust reduction pathway. The protocol includes full spectroscopic characterization (¹H NMR, IR, MS), enabling independent verification of product identity .

Synthetic methodology Process chemistry Chiral building block Scale-up

Enhanced Aqueous Solubility: 315 g/L for (R)-Enantiomer vs. Lower Predicted Values for Tertiary Amine Analogs

Calculated physicochemical data indicate that (R)-2-(1-methylpyrrolidin-2-yl)ethanol exhibits a water solubility of 315 g/L at 25°C . This value is substantially higher than typical solubilities reported for structurally analogous tertiary amines lacking the free hydroxyl group (e.g., N-methylpyrrolidine, water solubility ~1×10⁵ mg/L or ~100 g/L) [1]. The enhanced solubility of the (R)-enantiomer arises from the combination of the hydrophilic hydroxyl group and the basic tertiary amine, facilitating use in aqueous reaction media or in the formulation of water-soluble drug candidates.

Physicochemical property Formulation Solubility Reaction medium

Catalytic Hydrogenation Route: Rh/C Enables High Selectivity for Pyrrolidine Ethanol Core Structure

Studies on the heterogeneous catalytic hydrogenation of 1-methyl-2-pyrroleethanol to 1-methyl-2-pyrrolidineethanol demonstrate that a carbon-supported rhodium catalyst (Rh/C) under non-acidic conditions at mild parameters (6 bar H₂, room temperature) yields the best selectivity and conversion [1]. This catalytic method is applicable to the synthesis of the racemic pyrrolidine ethanol core, which can then be resolved to obtain the (R)-enantiomer. While the study does not report enantioselective hydrogenation, the Rh/C catalyst's performance establishes a preferred industrial route for generating the saturated pyrrolidine scaffold with high efficiency, avoiding harsh acidic conditions that might promote side reactions or racemization of pre-existing chiral centers [1].

Heterogeneous catalysis Hydrogenation Process intensification Green chemistry

(R)-2-(1-Methylpyrrolidin-2-yl)ethanol: Application Scenarios Informed by Differential Evidence


Chiral Building Block for First-Generation Antihistamine Synthesis (e.g., Clemastine)

The (R)-enantiomer is specifically required as the chiral building block in the synthesis of clemastine, a first-generation antihistamine [1]. Procurement of the correct (R)-configuration is non-negotiable, as the (S)-enantiomer would yield a diastereomer with altered or diminished pharmacological activity. The 98% purity specification available from select vendors reduces the risk of (S)-enantiomer contamination that could compromise the drug substance's stereochemical integrity.

Asymmetric Catalysis and Chiral Ligand Development

The pyrrolidine β-amino alcohol framework, as exemplified by (R)-2-(1-methylpyrrolidin-2-yl)ethanol, serves as a privileged scaffold for chiral ligands in enantioselective catalysis. Studies on structurally related pyrrolidinyl alcohol ligands have demonstrated their ability to induce enantioselectivities up to 99% ee in dialkylzinc additions to aryl aldehydes . The (R)-enantiomer's defined stereochemistry is essential for achieving predictable and high asymmetric induction, making it a valuable starting material for ligand synthesis. Its high aqueous solubility (315 g/L) also facilitates reactions in environmentally benign aqueous or biphasic solvent systems .

Medicinal Chemistry Scaffold for Pyrrolidine-Based Drug Discovery

The pyrrolidine ring is a common pharmacophore in medicinal chemistry, and (R)-2-(1-methylpyrrolidin-2-yl)ethanol provides a chiral, functionalized entry point for SAR (structure-activity relationship) studies. The presence of both a tertiary amine and a primary alcohol allows for divergent functionalization (e.g., O-alkylation, esterification, amine quaternization) to generate libraries of chiral pyrrolidine derivatives for screening against neurological or immunological targets . The validated synthetic route with 82% yield provides a reliable starting point for analog generation.

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